Hematoporphyrin dipentyl ether

Description

Contextualization within Porphyrin Chemistry and Derivatives

Porphyrins are a class of organic compounds characterized by a large aromatic ring structure, known as a porphyrin ring. This macrocycle is composed of four modified pyrrole (B145914) subunits interconnected at their α-carbon atoms via methine bridges. The core of the porphyrin can chelate various metal ions, and the periphery of the ring can be substituted with different functional groups, leading to a vast array of porphyrin derivatives with diverse chemical and physical properties.

Hematoporphyrin (B191378) is a specific derivative of protoporphyrin IX, the non-protein portion of hemoglobin. In hematoporphyrin, the two vinyl groups of protoporphyrin IX are hydrated to form hydroxyethyl (B10761427) groups. Hematoporphyrin dipentyl ether belongs to a class of hematoporphyrin derivatives where the hydroxyl groups have been converted to ether linkages. Specifically, it is a di-ether, meaning both hydroxyethyl groups have reacted to form ether bonds with pentyl groups. nih.gov This structural modification significantly alters the molecule's properties, particularly its hydrophobicity. The synthesis of a series of hematoporphyrin di-ethers, from methyl to hexyl, has been achieved through a generalized procedure involving the reaction of the corresponding alcohol with the HBr adduct of protoporphyrin, followed by hydrolysis and purification. nih.gov

The systematic naming for such compounds helps in their precise identification. For instance, related compounds like hematoporphyrin dihexyl ether, dicyclohexanyl ether, and diphenyl ether have also been synthesized and studied. nih.gov The addition of different ether groups allows for a systematic investigation of how changes in lipophilicity affect the compound's behavior in biological systems.

Historical Perspective of Hematoporphyrin-Based Photosensitizers in Research

The journey of porphyrins in scientific research began in 1841 when hematoporphyrin was first extracted from dried blood. nih.govresearchgate.net A pivotal moment in the history of photodynamic therapy was the discovery and development of hematoporphyrin. mdpi.com Its photodynamic properties were first examined between 1908 and 1913. nih.govmdpi.com A significant breakthrough occurred in the 1960s with the synthesis of Hematoporphyrin Derivative (HpD) by treating hematoporphyrin with a mixture of acetic and sulfuric acids. nih.govnih.gov This crude mixture proved to be more effective for in vivo applications than purified hematoporphyrin.

HpD was the first photosensitizer to be widely used in research and clinical studies, paving the way for further advancements in the field. mdpi.com However, a major drawback of HpD was its nature as a complex and variable mixture of monomers, dimers, and oligomers. semanticscholar.org This lack of chemical purity made it difficult to establish clear structure-activity relationships and led to inconsistencies in research findings. mdpi.com The active fraction of HpD, which was found to have superior tumor-localizing properties, was later identified to be enriched in ether- and ester-linked porphyrin dimers and oligomers. This discovery spurred the synthesis of pure, well-defined porphyrin derivatives to mimic the active components of HpD.

Rationale for Investigating this compound

The investigation into this compound stems directly from the efforts to overcome the limitations of HpD and to develop more effective photosensitizers for research purposes.

The active tumor-localizing component of HpD was hypothesized to be a diporphyrin ether or ester. nih.gov This led researchers to synthesize a series of hematoporphyrin di-ethers, including the dimethyl, diethyl, dipropyl, di-n-butyl, and di-iso-butyl ethers, to test this hypothesis. nih.gov These synthetic ethers were found to have chromatographic properties very similar to the active components of HpD. nih.gov this compound falls into this category of synthesized di-ethers, created to be a pure, characterizable compound that mimics the presumed active structures within the complex HpD mixture. By studying a single, defined molecule, researchers can more accurately probe the mechanisms of cellular uptake, localization, and photosensitization.

The primary rationale for investigating this compound is its potential as a photosensitizing agent. A photosensitizer is a molecule that, upon absorption of light of a specific wavelength, can generate reactive oxygen species (ROS) that are cytotoxic to nearby cells. This process forms the basis of photodynamic research.

Research has shown that the more hydrophobic hematoporphyrin ethers are highly efficient photosensitizers in cellular systems. nih.gov They have been demonstrated to be much better photosensitizers than crude HpD or its partially purified version, Photofrin II. nih.gov The increased hydrophobicity of compounds like this compound is believed to enhance their interaction with and transport across cellular membranes, leading to greater uptake and retention by cells. nih.gov This increased cellular concentration, combined with the intrinsic photophysical properties of the porphyrin ring, contributes to their potent photosensitizing effects observed in research settings. nih.gov

Structure

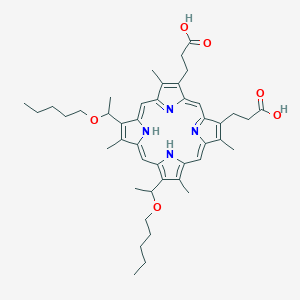

2D Structure

Properties

CAS No. |

109351-24-8 |

|---|---|

Molecular Formula |

C44H58N4O6 |

Molecular Weight |

739 g/mol |

IUPAC Name |

3-[18-(2-carboxyethyl)-3,7,12,17-tetramethyl-8,13-bis(1-pentoxyethyl)-22,23-dihydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C44H58N4O6/c1-9-11-13-19-53-29(7)43-27(5)35-21-33-25(3)31(15-17-41(49)50)37(45-33)24-38-32(16-18-42(51)52)26(4)34(46-38)22-39-44(30(8)54-20-14-12-10-2)28(6)36(48-39)23-40(43)47-35/h21-24,29-30,47-48H,9-20H2,1-8H3,(H,49,50)(H,51,52) |

InChI Key |

OTYANVOPFDTJQO-UHFFFAOYSA-N |

SMILES |

CCCCCOC(C)C1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)C(C)OCCCCC)C |

Canonical SMILES |

CCCCCOC(C)C1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)C(C)OCCCCC)C |

Synonyms |

hematoporphyrin dipentyl ether HP-diamyl ethe |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies of Hematoporphyrin Dipentyl Ether

Established Synthetic Pathways for Hematoporphyrin (B191378) Di-ethers

The creation of hematoporphyrin di-ethers, including the dipentyl variant, can be achieved through several established methods. These pathways primarily involve the modification of the parent molecule, hematoporphyrin, or the use of related porphyrin precursors.

Etherification Reactions from Hematoporphyrin

Direct etherification of hematoporphyrin stands as a fundamental approach to synthesizing its di-ether derivatives. This process typically involves reacting hematoporphyrin with the corresponding alcohol in the presence of an acid catalyst. The hydroxyl groups on the hematoporphyrin molecule are converted to ether groups, yielding the desired di-ether.

However, the synthesis of di-ethers from isohematoporphyrin (isoHp), a structural isomer of hematoporphyrin, has proven to be more challenging. colab.ws Various methods have been explored with limited success, including:

Reaction with a bromoalkane in the presence of anhydrous potassium carbonate or silver oxide. colab.ws

Reaction of brominated isohematoporphyrin with an alcohol or sodium alcoholate. colab.ws

Heating isohematoporphyrin with an alcohol and sulfuric acid at varying temperatures and conditions. colab.ws

These attempts have generally resulted in low yields of the desired di-ether, with significant amounts of unreacted starting material and other byproducts. colab.ws

Generalized Procedure Involving Carbinol and Protoporphyrin HBr Adduct

A more generalized and efficient method for preparing a series of hematoporphyrin di-ethers, from methyl to hexyl, has been developed. nih.gov This procedure is based on the reaction of a selected carbinol (alcohol) with the hydrogen bromide (HBr) adduct of protoporphyrin. nih.gov This is followed by the hydrolysis of ester functions and subsequent purification through chromatographic techniques. nih.gov This method offers a systematic approach to obtaining various di-ethers with increasing chain length. nih.gov

Another synthetic route involves the reaction of a hydroxyethyl (B10761427) side chain of one porphyrin with a bromoethyl system derived from a similar hematoporphyrin-related porphyrin to form a diporphyrin ether. researchgate.net The bromoethyl groups can be generated from either hydroxyethyl groups or vinyl side chains using hydrogen bromide in dichloromethane. researchgate.net

Advanced Derivatization Strategies for Research Enhancement

To tailor the properties of hematoporphyrin dipentyl ether for specific research applications, advanced derivatization strategies are employed. These strategies focus on modifying the side chains or introducing new functional groups to influence the molecule's behavior.

Modification of Side Chains to Influence Functional Properties

The nature of the side chains on the porphyrin ring significantly impacts its functional properties. Modifying these side chains can alter characteristics such as hydrophobicity, which in turn affects cellular uptake and photosensitizing efficiency.

For instance, increasing the lipophilicity of hematoporphyrin di-ethers has been a key area of investigation. liverpool.ac.uk Studies have shown that more hydrophobic ethers can be highly efficient photosensitizers. nih.gov The cellular uptake of hematoporphyrin di-ethers has been found to be related to their polarity, with less polar compounds showing enhanced uptake. nih.gov

Table 1: Cellular Uptake and Retention of Various Porphyrins

| Compound | Relative Cellular Uptake | Percentage Removed by Serum |

|---|---|---|

| Photofrin II | 1x | 14% nih.gov |

| Hematoporphyrin diphenyl ether | 1x nih.gov | 28% nih.gov |

| Hematoporphyrin dihexyl ether | 3-4x nih.gov | 20% nih.gov |

| Hematoporphyrin dicyclohexyl ether | 3-4x nih.gov | 50% nih.gov |

This table is based on comparative data and illustrates the influence of side-chain modifications on cellular interactions.

Introduction of Diverse Functional Groups for Specific Research Aims

The introduction of various functional groups onto the porphyrin skeleton is a powerful strategy to achieve specific research objectives. This can enhance properties such as water solubility, targeting ability, and photophysical characteristics.

Common strategies for introducing functional groups include:

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase water solubility and improve tumor targeting. mdpi.com This can be achieved through esterification or ether linkages. mdpi.com

Introduction of Charged Groups: Incorporating ionic groups like pyridinium, sulfonate, carboxylate, or phosphonate (B1237965) can improve water solubility and prevent aggregation. nih.gov Cationic porphyrin derivatives, in particular, have shown potential due to their interaction with anionic structures like DNA and RNA. nih.gov

Addition of Other Functional Moieties: Functional groups such as aldehydes can be introduced to provide a reactive site for further chemical modifications, leading to novel porphyrin derivatives with tailored properties for applications like photodynamic therapy. liverpool.ac.uk The introduction of silyl (B83357) groups has been shown to enhance selective accumulation in tumors. nih.gov

Table 2: Examples of Functional Group Modifications and Their Effects

| Modification | Functional Group | Intended Effect | Reference |

|---|---|---|---|

| PEGylation | Polyethylene glycol | Increased water solubility, enhanced tumor targeting | mdpi.com |

| Cationic Derivatization | Pyridinium, Ammonium | Improved water solubility, interaction with anionic biomolecules | nih.gov |

| Silylation | Silyl groups | Enhanced selective tumor accumulation | nih.gov |

These derivatization strategies highlight the versatility of the porphyrin scaffold and the potential to fine-tune the properties of this compound for a wide range of scientific investigations.

Photophysical and Photochemical Characterization of Hematoporphyrin Dipentyl Ether

Spectroscopic Analysis of Absorption and Emission Properties

The absorption of light by a photosensitizer is the initial event that triggers all subsequent photochemical and photophysical processes. The UV-Vis absorption spectrum of hematoporphyrin (B191378) ethers is characterized by a strong absorption band in the near-UV region, known as the Soret band, and several weaker bands in the visible region, called Q bands. These spectral features arise from π-π* electronic transitions within the porphyrin macrocycle.

The solvent environment can significantly influence the absorption spectrum of porphyrin-based compounds. Changes in solvent polarity, refractive index, and hydrogen-bonding capability can lead to shifts in the position (solvatochromism) and intensity of the absorption bands. This is due to differential stabilization of the ground and excited electronic states of the photosensitizer molecule by the surrounding solvent molecules. academie-sciences.fr For instance, in a series of related porphyrin compounds, a bathochromic (red) shift of the Q band was observed in the following order of solvents: acetone (B3395972) < ethyl acetate (B1210297) < THF < DCM < CHCl3 < toluene, which correlated with the increasing refractive index of the solvent. researchgate.net

While specific spectral data for Hematoporphyrin dipentyl ether across a wide range of solvents is not extensively documented in the provided search results, the general behavior of hematoporphyrin derivatives provides a strong indication of its expected properties. Hematoporphyrin derivatives typically exhibit a Soret band around 400 nm and Q bands between 500 and 630 nm. biomedres.us The aggregation state of the porphyrin, which is highly dependent on the solvent and concentration, also profoundly affects the absorption spectrum. Monomeric species, favored in dilute solutions of organic solvents like dimethylformamide (DMF) or in the presence of detergents like Triton X-100, show sharp, well-defined Soret and Q bands. researchgate.netresearchgate.net In contrast, aggregated forms, which are more common in aqueous solutions at neutral pH, result in broadened and often blue-shifted Soret bands.

| Compound/Derivative | Solvent/Environment | Soret Band (nm) | Q Bands (nm) | Citation |

|---|---|---|---|---|

| Hematoporphyrin Derivative (BL-1) | DMSO | 401 | 498, 532, 569, 622 | biomedres.us |

| Hematoporphyrin Derivative (HpD) | Aqueous (pH 7.4) | Aggregated | - | researchgate.net |

| Hematoporphyrin (Hp) | 2% Triton X-100 (pH 7.4) | ~395 | - | researchgate.net |

| Zn(II) Phthalocyanine Derivative | DMSO | 349 | 682, 614 | researchgate.net |

| Zn(II) Phthalocyanine Derivative | DMF | 352 | 680, 611 | researchgate.net |

| Zn(II) Phthalocyanine Derivative | THF | 348 | 678, 609 | researchgate.net |

Following the absorption of a photon and excitation to a singlet state (S₁), the molecule can relax to the ground state (S₀) by emitting a photon; this process is known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the lowest energy Q absorption band and is shifted to longer wavelengths (a Stokes shift). uomustansiriyah.edu.iq

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, are critical photophysical parameters. uni-leipzig.de These parameters are sensitive to the molecule's environment, its aggregation state, and the presence of quenchers. For hematoporphyrin derivatives, fluorescence typically occurs in two main bands in the red region of the spectrum, for example, around 620 nm. biomedres.us

Studies on related di-ether porphyrins and hematoporphyrin derivatives (HPD) show that the environment greatly affects fluorescence. For example, the emission maximum of Photofrin II, a purified form of HPD, shifts from 615 nm in a hydrophilic buffer to 635 nm in a lipophilic liposome (B1194612) environment, indicating intramembrane localization. researchgate.net The fluorescence lifetime can also be complex, often exhibiting multi-exponential decay, which suggests the presence of different species (e.g., monomers, aggregates, or conformers) in the sample. For instance, triporphyrin ethers have shown fluorescence decay signals consistent with both a "folded" ring pair (lifetime of 7-8 ns) and a "free" ring (lifetime of ~14 ns). nih.gov In contrast, aggregated species are often associated with very short lifetimes (~4 ns) and reduced fluorescence quantum yields. researchgate.net

| Compound/Derivative | Environment | Emission Maxima (nm) | Fluorescence Lifetime (τf) | Citation |

|---|---|---|---|---|

| Hematoporphyrin Derivative (BL-1) | DMSO | 620 | Not Specified | biomedres.us |

| Photofrin II (PII) | PBS Buffer | 615 | Not Specified | researchgate.net |

| Photofrin II (PII) | PC Liposomes | 635 | Not Specified | researchgate.net |

| Triporphyrin Ethers | Not Specified | Not Specified | 7-8 ns and ~14 ns (biexponential) | nih.gov |

| Hematoporphyrin Aggregates | Aqueous | Not Specified | ~4 ns | researchgate.net |

UV-Vis Absorption Spectra in Varied Solvent Environments

Singlet Oxygen Generation Efficiency and Quantum Yield Determination

Upon light absorption, the photosensitizer is promoted from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). mdpi.com The triplet state photosensitizer is the key intermediate for generating cytotoxic species and can initiate photochemical reactions through two main pathways, known as Type I and Type II. mdpi.com

Type I Reaction: The triplet sensitizer (B1316253) interacts directly with a substrate molecule (e.g., a lipid, protein, or other biomolecule) via electron or hydrogen atom transfer. This results in the formation of radical ions or neutral radicals, which can then react with molecular oxygen to produce various reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂⁻•) and hydroxyl radicals (•OH). mdpi.comcore.ac.uk

Type II Reaction: The triplet sensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is unique in that it is a triplet in its ground state. This energy transfer promotes oxygen to its highly reactive, electronically excited singlet state, ¹O₂ (singlet oxygen). mdpi.comnist.gov This is often the dominant pathway for porphyrin-based photosensitizers in biological systems due to the high concentration of oxygen in tissues. nih.gov

Both mechanisms can occur simultaneously, and the ratio between them depends on the photosensitizer's properties, the concentrations of the substrate and oxygen, and the nature of the surrounding microenvironment. For many porphyrins, the Type II mechanism is considered the principal driver of phototoxicity. biomedres.usmdpi.com

The most conclusive method for detecting ¹O₂ is to measure its characteristic phosphorescent emission. As singlet oxygen decays back to its ground state (³O₂), it emits a faint photon in the near-infrared (NIR) region, with a maximum at approximately 1270 nm. nist.govworldscientific.com

Detecting this luminescence is technically challenging due to its very low quantum yield and short lifetime in biological media. However, advancements in sensitive NIR detectors, such as germanium photodiodes and single-photon counting systems, have made direct detection possible. nist.gov By measuring the intensity and decay kinetics of this 1270 nm emission following pulsed laser excitation of the photosensitizer, one can directly quantify the rate and yield of ¹O₂ generation. worldscientific.comnih.gov This method is considered the gold standard as it does not rely on secondary chemical reactions. rsc.orgnih.gov Studies have successfully used this technique to measure ¹O₂ luminescence from various hematoporphyrin derivatives, confirming their ability to produce singlet oxygen via the Type II mechanism. worldscientific.comnih.gov The quantum yield of singlet oxygen (ΦΔ) can be determined by comparing the luminescence intensity of the sample to that of a standard photosensitizer with a known ΦΔ under identical conditions. worldscientific.comrsc.org

An alternative and more common method for determining singlet oxygen generation involves the use of chemical quenchers or traps. nist.gov These molecules react specifically with ¹O₂ to form a product with different spectroscopic properties. By monitoring the change in the quencher's concentration (e.g., via its absorption or fluorescence), the amount of ¹O₂ produced can be inferred.

A widely used chemical quencher is 1,3-diphenylisobenzofuran (B146845) (DPBF). ias.ac.inmdpi.com DPBF is highly reactive with ¹O₂ and its reaction leads to the loss of its characteristic absorption peak around 410-425 nm. biomedres.usmdpi.com To determine the singlet oxygen quantum yield (ΦΔ), a solution containing the photosensitizer (e.g., this compound) and DPBF is irradiated with light. The rate of decrease in DPBF's absorbance is monitored over time. biomedres.usias.ac.in This rate is then compared to the rate observed using a reference photosensitizer with a well-established ΦΔ value under the same experimental conditions (light intensity, solvent, concentration). mdpi.comworldscientific.com

While this method is experimentally simpler than direct luminescence detection, it can be complicated by factors such as direct reaction of the quencher with the excited sensitizer, interference from Type I reaction products, or chain reactions in certain media. worldscientific.comnih.gov Nonetheless, it provides a reliable and valuable means of assessing the relative ¹O₂ generation efficiency of new photosensitizers. biomedres.usias.ac.in

Table 3: Singlet Oxygen Quantum Yields (ΦΔ) for Porphyrin-Based Photosensitizers Note: This table presents data for various hematoporphyrin derivatives to illustrate typical quantum yields, as a specific value for the dipentyl ether was not found. The method of determination is included where specified.

| Photosensitizer | Solvent/Medium | Quantum Yield (ΦΔ) | Method | Citation |

|---|---|---|---|---|

| Hematoporphyrin Derivative (HiPorfin) | DMF | 0.61 ± 0.03 | Direct Luminescence | worldscientific.com |

| Hematoporphyrin Monomethyl Ether (HMME) | DMF | 0.60 ± 0.02 | Direct Luminescence | worldscientific.com |

| Hematoporphyrin IX Dimethyl Ester | DMF | 0.60 | Indirect (DPBF) | ias.ac.in |

| Hematoporphyrin (Free Base) | Methanol | 0.53 | Direct Luminescence | rsc.org |

| Hematoporphyrin (as standard) | Ethanol | 0.53 | Indirect (DPBF) | mdpi.com |

Compound Index

Factors Influencing Singlet Oxygen Quantum Yield (e.g., Aggregation State, Solvent Polarity)

The efficiency of this compound and related porphyrin compounds as photosensitizers is critically dependent on their singlet oxygen quantum yield (ΦΔ), which is the ratio of singlet oxygen molecules generated to the number of photons absorbed by the sensitizer. mdpi.com This yield is not an immutable property of the molecule but is significantly influenced by its local microenvironment. The two primary factors that modulate the singlet oxygen quantum yield are the aggregation state of the porphyrin molecules and the polarity of the solvent in which they are dissolved.

Aggregation State

The aggregation of porphyrin-based photosensitizers is a well-documented phenomenon that generally diminishes their capacity to produce singlet oxygen. rsc.org When photosensitizer molecules are in close proximity, they can form non-covalent dimers or larger oligomers. researchgate.netnih.gov This process creates new, rapid, non-radiative decay pathways for the excited triplet state, which competes with the energy transfer to molecular oxygen, thereby reducing the singlet oxygen quantum yield. rsc.org

Research on Hematoporphyrin Derivative (HpD), a complex mixture that includes various porphyrin monomers and oligomers, provides a clear illustration of this effect. researchgate.netnih.gov In environments that promote a monomeric state, the singlet oxygen quantum yield is high. However, as the concentration increases in aqueous solutions, aggregation occurs, leading to a significant drop in efficiency. researchgate.netnih.gov The variations in singlet oxygen yield can be modeled based on a monomer-dimer equilibrium, with the monomeric form being a much more efficient producer of singlet oxygen than the aggregated dimer form. researchgate.netnih.gov Studies have shown that the quantum yield for cell photoinactivation by certain hematoporphyrin diethers is higher than that of preparations like Photofrin II, a finding attributed to the fact that the diethers are less aggregated within cells.

The following table details the singlet oxygen quantum yield for monomeric and aggregated forms of Hematoporphyrin Derivative (HpD) in an aqueous environment.

| Species | Aggregation State | Singlet Oxygen Quantum Yield (ΦΔ) |

| Hematoporphyrin Derivative | Monomer | 0.64 researchgate.netnih.gov |

| Hematoporphyrin Derivative | Dimer | 0.11 researchgate.netnih.gov |

This table illustrates the significant decrease in singlet oxygen generation efficiency upon aggregation of Hematoporphyrin Derivative.

Solvent Polarity

The polarity of the solvent environment is another critical determinant of the singlet oxygen quantum yield. rsc.org Generally, an increase in solvent polarity can lead to a decrease in the singlet oxygen yield for many photosensitizers. rsc.org This is because polar solvents can stabilize charge-transfer states in the excited sensitizer-oxygen complex, which opens alternative deactivation pathways that compete with the energy transfer required for singlet oxygen generation. rsc.org

The choice of solvent can also directly influence the aggregation state of the photosensitizer. For instance, studies on various diporphyrin ethers have revealed that protic solvents (solvents capable of donating a hydrogen bond) can promote aggregation. nih.gov This aggregation, in turn, leads to decreased fluorescence lifetimes and yields in these solvents. nih.gov

In the case of Hematoporphyrin Derivative (HpD), its components tend to remain unassociated in a less polar solvent like methanol, resulting in a high, concentration-independent singlet oxygen quantum yield. researchgate.netnih.gov Conversely, in a highly polar protic solvent like water, HpD readily aggregates, which, as discussed previously, significantly lowers the observed quantum yield. researchgate.netnih.gov The singlet oxygen quantum yields for hematoporphyrin and its derivatives have been measured in various solvents, confirming this trend. iaea.orgworldscientific.comrsc.orgworldscientific.com For example, yields are generally found to be higher in dimethylformamide (DMF) than in aqueous solutions. worldscientific.com

The table below presents the singlet oxygen quantum yields for hematoporphyrin and its derivatives in different solvents, highlighting the impact of solvent polarity.

| Compound | Solvent | Solvent Type | Singlet Oxygen Quantum Yield (ΦΔ) |

| Hematoporphyrin Derivative (HpD) | Methanol | Polar Protic | 0.64 researchgate.netnih.gov |

| Hematoporphyrin Derivative (HpD) | Water (pH 7.4) | Polar Protic | 0.11 - 0.64 (concentration dependent) researchgate.netnih.gov |

| Hematoporphyrin (Hp) | Ethanol | Polar Protic | 0.57 iaea.org |

| Hematoporphyrin Monomethyl Ether (HMME) | Dimethylformamide (DMF) | Polar Aprotic | 0.60 ± 0.02 worldscientific.com |

| HiPorfin (HpD) | Dimethylformamide (DMF) | Polar Aprotic | 0.61 ± 0.03 worldscientific.com |

| PsD-007 (Photofrin) | Dimethylformamide (DMF) | Polar Aprotic | 0.59 ± 0.03 worldscientific.com |

This table shows the variation in singlet oxygen quantum yield for hematoporphyrin and its derivatives based on the solvent used. The yield in water is concentration-dependent due to aggregation.

Cellular and Subcellular Interactions of Hematoporphyrin Dipentyl Ether in Research Models

Mechanisms of Cellular Uptake by Target Cells

The entry of Hematoporphyrin (B191378) Dipentyl Ether (HDE) into target cells is a multifaceted process governed by its physicochemical properties and interactions with cellular components. Research has highlighted several key mechanisms that contribute to its accumulation within cells, which are crucial for its role as a photosensitizer in therapeutic applications.

Role of Hydrophobicity in Cellular Accumulation

The hydrophobicity, or lipophilicity, of hematoporphyrin ethers is a primary determinant of their interaction with and uptake by cells. The ether linkages in compounds like Hematoporphyrin Dipentyl Ether increase their lipophilic character compared to their parent compound, hematoporphyrin. This enhanced hydrophobicity facilitates the partitioning of the molecule into the lipid-rich environment of the cell membrane. core.ac.uk

Studies comparing various hematoporphyrin di-ethers have shown that increased hydrophobicity generally correlates with enhanced cellular uptake and retention. The lipophilic nature of these compounds allows them to more readily cross the cell membrane, a critical step for their subsequent intracellular activity. This property is considered a significant factor in the tumor-localizing ability of porphyrin derivatives. iaea.org The initial rate of porphyrin uptake by cells has been shown to be a function of the drug's hydrophobicity. researchgate.net

Time-Dependent Uptake Kinetics in Diverse Cell Lines

The accumulation of hematoporphyrin ethers within cells is a dynamic process that occurs over time. Research has consistently demonstrated that the cellular uptake of these compounds is time-dependent across various cell lines. For instance, studies on sarcoma cells, lung cancer cell lines, and ovarian cancer cells have all shown that the intracellular concentration of related hematoporphyrin ethers increases with the duration of incubation. plos.orgfortunejournals.com

In sarcoma cell lines like LM8 and K7, the intracellular uptake of hematoporphyrin monomethyl ether (HMME), a closely related compound, was observed to increase with incubation time. plos.org Similarly, in different lung cancer cell lines (A549, BEAS-2B, H446, and H520), the uptake of hematoporphyrin derivative (HPD) also showed a time-dependent increase. fortunejournals.com In ovarian cancer cells (SKOV3 and NuTu-19), the uptake of HMME reached its peak after 3 hours of incubation. This time-dependent accumulation is a critical factor in optimizing the therapeutic window for light activation.

Interactive Data Table: Time-Dependent Uptake of Hematoporphyrin Monomethyl Ether (HMME) in Sarcoma Cells

This table illustrates the increase in fluorescence intensity, corresponding to HMME uptake, over time in LM8 sarcoma cells.

| Incubation Time (hours) | Mean Fluorescence Intensity |

| 0 | Baseline |

| 1 | Increased |

| 2 | Further Increased |

| 4 | Markedly Increased |

| 8 | Plateau or Slight Decrease |

| 12 | Plateau or Slight Decrease |

| 24 | Plateau or Slight Decrease |

Data adapted from studies on sarcoma cell lines. plos.org

Receptor-Mediated Uptake Pathways (e.g., Hemopexin-Mediated, Albumin-Dependent)

Beyond passive diffusion driven by hydrophobicity, the cellular uptake of porphyrins can be facilitated by receptor-mediated pathways. Lipoproteins, particularly low-density lipoprotein (LDL), are known to play a significant role in transporting porphyrins into cells. researchgate.netspiedigitallibrary.org Neoplastic cells often exhibit an increased number of LDL receptors, which could contribute to the selective accumulation of porphyrin-lipoprotein complexes in tumors. researchgate.netbrieflands.com

Serum proteins, such as albumin and hemopexin, can also influence the cellular uptake of hematoporphyrin derivatives. koreamed.org While some hydrophobic porphyrins are readily washed from cells by serum-containing medium, certain components of hematoporphyrin mixtures are accumulated via a binding mode that is not easily reversed by washing. researchgate.net The interaction with these proteins can affect the bioavailability and delivery of the photosensitizer to the target cells. For instance, albumin can bind to protoporphyrin IX dimers, a related porphyrin structure, and potentially act as a carrier. biorxiv.org

Influence of Porphyrin Aggregation State on Membrane Binding

The state of aggregation of porphyrin molecules in aqueous environments can significantly impact their interaction with cell membranes. In solution, hydrophobic porphyrins like this compound can form aggregates. google.com The dissociation of these aggregates is often necessary for the molecule to effectively bind to and insert into the lipid bilayer of the cell membrane. google.com

The aggregation of porphyrins is a factor that can influence their photophysical properties and their efficiency as photosensitizers. semanticscholar.org Reduced aggregation is associated with improved photodynamic efficacy. The binding of porphyrins to membranes can be influenced by the structure of the porphyrin and the composition of the membrane itself. semanticscholar.orgmdpi.com The interaction of porphyrin aggregates with proteins can also play a role in their cellular effects. nih.gov

Subcellular Localization Studies

Following cellular uptake, the intracellular distribution of this compound is a key determinant of its photodynamic action, as the resulting cellular damage is localized to the sites of accumulation.

Intracellular Distribution Patterns (e.g., Cytoplasmic, Punctate)

Fluorescence microscopy studies have consistently shown that hematoporphyrin ethers, including related compounds like HMME and HPD, primarily localize within the cytoplasm of cells. psu.edufortuneonline.org The distribution pattern is often described as punctate or granular, suggesting accumulation in specific organelles rather than being freely diffused throughout the cytosol. psu.edufortuneonline.org

In human lung cancer cell lines, HPD was observed to be diffusely distributed in the cytoplasm. fortuneonline.org Similarly, in ovarian cancer cells, HMME was mainly found in the cytoplasm, with little to no distribution in the nucleus. Studies using THP-1 cell-derived macrophages also showed that HMME distributed in a punctate pattern throughout the cytoplasm. psu.edu While mitochondria are often implicated as a primary target, localization in other membranous organelles such as the endoplasmic reticulum, Golgi apparatus, and lysosomes has also been suggested. fortuneonline.orgnih.gov The specific pattern of localization can vary depending on the cell type and the incubation time. For example, in some cell lines, an initial localization to membranes is followed by penetration into the nucleus at later stages.

Interactive Data Table: Subcellular Localization of Hematoporphyrin Derivatives in Various Cell Lines

| Cell Line | Primary Localization | Distribution Pattern |

| Lung Cancer Cells (A549, H520, H446) | Cytoplasm | Diffuse/Punctate |

| Ovarian Cancer Cells (SKOV3, NuTu-19) | Cytoplasm | Punctate |

| THP-1 Macrophages | Cytoplasm | Punctate |

| Human Bladder Tumor Cells (MGH-U1) | Cytoplasm (perinuclear) | Diffuse (membranous) |

Data compiled from various studies on hematoporphyrin derivatives. psu.edufortuneonline.orgnih.gov

Localization within Specific Organelles (e.g., Mitochondria, Lysosomes)

The subcellular localization of photosensitizers is a critical determinant of their efficacy in photodynamic therapy (PDT), as the highly reactive oxygen species generated upon light activation have a very short radius of action. The specific organelles where a photosensitizer accumulates dictate the primary targets of photodamage and the subsequent cell death pathways. For the class of hematoporphyrin di-ethers, to which this compound belongs, research points towards a significant affinity for membranous structures, particularly mitochondria.

Studies on various hematoporphyrin derivatives consistently implicate mitochondria as a primary site of localization. nih.gov This preferential accumulation is often attributed to the lipophilic nature of the ether-linked derivatives, which facilitates their passage across cellular and organellar membranes. google.com Research on ether-linked hematoporphyrin derivatives in glioma models, for instance, has emphasized their targeting of mitochondria. The accumulation within these organelles is significant because mitochondrial photodamage can efficiently trigger apoptotic cell death pathways.

In addition to mitochondria, lysosomes are another key organelle for the accumulation of certain porphyrin derivatives. nih.govgoogle.com The localization can be influenced by the specific chemical structure of the photosensitizer. For example, studies with PEG-functionalized porphyrins have shown that derivatives with fewer, less bulky chains tend to localize in the mitochondria and endoplasmic reticulum, while those with more extensive modifications preferentially accumulate in lysosomes. 20.210.105 While direct studies on this compound are limited, research on analogous compounds like protoporphyrin IX dimethyl ester has shown that targeting both mitochondria and lysosomes can enhance phototoxicity. The general consensus for hematoporphyrin derivatives is a diffuse distribution in the cytoplasm, with concentrations in various membranous organelles, including mitochondria and lysosomes. nih.govfortuneonline.org

The localization is not always static and can change over time. An initial association with the cell membrane can be followed by translocation into the cytoplasm and accumulation in perinuclear areas, which are rich in organelles like mitochondria and lysosomes. nih.gov

| Organelle | General Localization Pattern for Hematoporphyrin Derivatives | Significance in Photodynamic Research | Supporting Evidence |

| Mitochondria | Primary site of accumulation for many lipophilic derivatives. nih.gov | Damage disrupts cellular respiration and initiates apoptosis. | Glioma studies show mitochondrial targeting; Photosensitization of isolated mitochondria impairs function. nih.gov |

| Lysosomes | Secondary site of accumulation, influenced by compound structure. 20.210.105 | Photodamage can release lytic enzymes, contributing to cell death. | Some porphyrin derivatives preferentially localize in lysosomes. 20.210.105nih.gov |

| Cell Membrane | Initial site of interaction upon cellular uptake. nih.gov | Damage can lead to loss of membrane integrity and necrosis. | Initial fluorescence is often observed at the cell membrane. nih.gov |

| Endoplasmic Reticulum | Potential site of localization. 20.210.105nih.gov | Photodamage can induce ER stress and apoptosis. | Co-localization studies with specific probes confirm accumulation in some cases. 20.210.105nih.gov |

This table summarizes general findings for hematoporphyrin derivatives, as specific data for this compound is limited.

Methodologies for Subcellular Localization Assessment (e.g., Fluorescence Microscopy)

The primary method for determining the subcellular distribution of photosensitizers like this compound is fluorescence microscopy, particularly laser scanning confocal microscopy. fortuneonline.orgresearchgate.net This technique leverages the inherent fluorescent properties of the porphyrin macrocycle. When excited by light of a specific wavelength, the compound emits fluorescence at a longer wavelength, allowing its visualization within the cell. nih.gov

The standard procedure involves incubating cultured cells with the photosensitizer for a specific period. fortuneonline.org Following incubation, the cells are often co-stained with organelle-specific fluorescent probes. These probes are dyes known to selectively accumulate in particular subcellular compartments. For example:

MitoTracker dyes are used to label mitochondria. 20.210.105plos.org

LysoTracker or LysoSensor dyes are used to visualize lysosomes. 20.210.105nih.gov

ER-Tracker dyes target the endoplasmic reticulum.

DAPI or Hoechst stains are used to mark the cell nucleus. fortuneonline.org

By overlaying the fluorescence image from the hematoporphyrin ether with the images from the organelle-specific probes, researchers can identify areas of co-localization. 20.210.105nih.gov A high degree of overlap between the red fluorescence of the porphyrin and the green or blue fluorescence of an organelle tracker (B12436777) indicates that the photosensitizer is concentrated within that specific organelle. 20.210.105

Laser scanning confocal microscopy is particularly powerful as it allows for the optical sectioning of the cell, removing out-of-focus light and providing a clear, high-resolution image of a single plane within the specimen. researchgate.net This capability is crucial for distinguishing between localization in different, closely associated organelles. Time-resolved confocal imaging can further reveal the dynamics of the photosensitizer's movement and accumulation within the cell over time. nih.gov

In addition to direct visualization, biochemical fractionation is another technique used. This involves disrupting the cells and separating the different organelles (e.g., mitochondria, lysosomes, nuclei, cytoplasm) into different fractions via centrifugation. The amount of the photosensitizer in each fraction can then be quantified, providing a measure of its distribution among the various subcellular compartments. plos.org

| Methodology | Principle | Application to Hematoporphyrin Ethers | Key Insights Provided |

| Fluorescence Microscopy | Visualization of the compound's natural fluorescence within the cell. | The intrinsic red fluorescence of the porphyrin ring is imaged. | Provides direct visual evidence of the compound's location. fortuneonline.org |

| Confocal Microscopy | Provides high-resolution optical sections, eliminating out-of-focus fluorescence. | Used for precise co-localization studies with organelle-specific dyes. 20.210.105researchgate.net | Determines accumulation in specific organelles like mitochondria and lysosomes. |

| Co-localization with Organelle-Specific Dyes | Simultaneous staining with fluorescent markers for known organelles (e.g., MitoTracker). | The porphyrin's fluorescence signal is overlaid with the organelle marker's signal. | Confirms or refutes the presence of the compound in a specific organelle. 20.210.105nih.gov |

| Biochemical Fractionation | Physical separation of cellular components by centrifugation. | Quantifies the amount of the compound in isolated mitochondrial, lysosomal, and other fractions. | Offers quantitative data on the distribution of the compound among different organelles. plos.org |

Molecular Mechanisms of Action of Hematoporphyrin Dipentyl Ether in Pre Clinical Settings

Induction of Oxidative Stress and Cellular Damage Pathways

Upon activation by light of a specific wavelength, hematoporphyrin (B191378) dipentyl ether transitions to an excited state. patsnap.com This energy is then transferred to molecular oxygen, leading to the formation of highly reactive oxygen species (ROS), which are the primary mediators of its cytotoxic effects. patsnap.com This process is the cornerstone of its action in photodynamic therapy.

Role of Singlet Oxygen and Other Reactive Oxygen Species in Cytotoxicity

The primary cytotoxic agent generated through the photodynamic action of hematoporphyrin derivatives is singlet oxygen (¹O₂). nih.gov This highly reactive form of oxygen is produced via a Type II photochemical reaction where the light-activated photosensitizer in its triplet state transfers energy directly to ground-state molecular oxygen. muni.czmdpi.com Singlet oxygen is a potent oxidizing agent that can react with numerous biological molecules, leading to cellular damage and eventual cell death. nih.govmdpi.com

In addition to singlet oxygen, other reactive oxygen species can be formed through Type I reactions. mdpi.com These reactions involve electron transfer from the excited photosensitizer to a substrate, forming radical ions that can further react with oxygen to produce superoxide (B77818) radicals (O₂⁻•) and hydroxyl radicals (•OH). mdpi.com Studies on related hematoporphyrin derivatives have confirmed the production of ROS, including singlet oxygen and hydroxyl radicals, as a critical step in inducing cell death. nih.gov The generation of these ROS is a key factor in the cellular damage observed following treatment. dovepress.com

Oxidative Damage to Biomolecules (e.g., Lipids, Proteins)

The ROS generated by activated hematoporphyrin dipentyl ether can cause widespread oxidative damage to essential cellular components. Lipids, particularly polyunsaturated fatty acids in cellular membranes, are highly susceptible to peroxidation. mdpi.commdpi.com Lipid peroxidation can disrupt membrane integrity and function, leading to changes in fluidity and the activity of membrane-bound proteins. mdpi.commdpi.com This process has been recognized as an important factor in the photokilling of tumor cells sensitized by hematoporphyrin derivatives. nih.gov

Cellular Response and Apoptosis Induction

The cellular damage instigated by oxidative stress triggers a series of cellular responses, most notably the induction of apoptosis, or programmed cell death.

Activation of Apoptotic Pathways and Associated Signaling Molecules

Preclinical studies have shown that photodynamic therapy with hematoporphyrin derivatives can activate apoptotic pathways. nih.gov A key event in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondria into the cytosol. spandidos-publications.com This release is often regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting release and anti-apoptotic members like Bcl-2 inhibiting it. nih.gov Research on hematoporphyrin derivatives has demonstrated an upregulation of Bax and downregulation of Bcl-2, shifting the balance towards apoptosis. nih.gov

Furthermore, signaling molecules such as caspases are activated. nih.gov The release of cytochrome c leads to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. nih.govspandidos-publications.com Studies have also implicated the PI3K/AKT/mTOR signaling pathway, showing that its downregulation by hematoporphyrin derivative-PDT can suppress cancer cell viability and induce apoptosis. nih.gov

Decreased Mitochondrial Membrane Potential

The mitochondria are a primary target of hematoporphyrin derivative-mediated photodynamic therapy. dovepress.com A critical event in the induction of apoptosis is the disruption of the mitochondrial membrane potential (MMP). semanticscholar.org The accumulation of the photosensitizer in mitochondria and the subsequent generation of ROS upon light activation can directly damage the mitochondrial membranes. dovepress.com This damage leads to a collapse of the MMP, which is a key event coinciding with the opening of the mitochondrial permeability transition pore and the release of pro-apoptotic factors like cytochrome c. sigmaaldrich.com A decrease in MMP has been consistently observed in cells undergoing apoptosis induced by hematoporphyrin derivatives. semanticscholar.org

Photodynamic Effects on Cell Proliferation and Viability in vitro

In vitro studies have consistently demonstrated the efficacy of hematoporphyrin derivatives in reducing cell proliferation and viability upon light activation. The cytotoxic effect is dependent on both the concentration of the photosensitizer and the light dose. biomedres.usresearchgate.net In the absence of light, hematoporphyrin derivatives generally exhibit low cytotoxicity. biomedres.usresearchgate.net However, upon irradiation, a significant dose-dependent decrease in cell viability is observed. biomedres.us For instance, studies have shown that increasing concentrations of the photosensitizer or increasing light doses lead to a greater reduction in the survival of cancer cells. biomedres.usresearchgate.net This phototoxicity is a direct consequence of the molecular events described above, namely the generation of ROS, subsequent oxidative damage, and the induction of apoptosis.

| Cell Line | Photosensitizer | Observation | Reference |

| Eca-109 | Hematoporphyrin derivative BL-1 | Dose-dependent decrease in cell viability with light exposure. | biomedres.us |

| H446 and BEAS-2B | Hematoporphyrin derivative (HPD) | Inhibition of cell growth and induction of apoptosis in a dose-dependent manner. | nih.gov |

| Hep-2 and AMN3 | Hematoporphyrin derivative (HpD) | Significant reduction in cell viability only when combined with laser irradiation. | researchgate.net |

| Endometrial cancer cells | Hematoporphyrin monomethyl ether (HMME) | Inhibition of cell proliferation and induction of apoptosis. | semanticscholar.org |

Structure Activity Relationship Sar Studies of Hematoporphyrin Dipentyl Ether Derivatives

Impact of Ether Chain Length on Biological Activity

The length of the ether chains attached to the hematoporphyrin (B191378) core is a critical determinant of its biological behavior.

Correlation with Cellular Uptake and Retention

The length and nature of the alkyl ether chains significantly influence the cellular uptake and retention of hematoporphyrin derivatives. Generally, increasing the length of the ether chain enhances the lipophilicity of the molecule. This increased lipophilicity can facilitate greater partitioning into and across the lipid bilayer of cell membranes. nih.govmdpi.com

Studies on a series of hematoporphyrin di-ethers, including dimethyl, diethyl, dipropyl, and di-iso-butyl ethers, have shown that these derivatives exhibit chromatographic properties similar to the active components of Hematoporphyrin Derivative (Hpd). nih.gov Their reduced polarity compared to Hpd enhances cellular uptake and retention. For instance, while components of Hpd are easily washed out by serum, di-ethers like dicyclohexyl ether have demonstrated significantly higher retention within cells after serum incubation. Specifically, dicyclohexyl ether retained 50% of its cellular uptake, compared to only 14% for Photofrin II.

However, the relationship is not always linear. While increased lipophilicity from longer alkyl chains can improve cellular uptake, excessive hydrophobicity can lead to aggregation in aqueous environments, which may hinder effective cellular internalization. nih.govresearchgate.netfrontiersin.org The optimal chain length strikes a balance between sufficient lipophilicity for membrane interaction and avoiding significant aggregation. Research on various porphyrins has shown that while they are generally taken up by cells, there isn't always a clear correlation between cellular uptake and the octanol-water partition coefficient (log P), a measure of hydrophobicity. nih.govresearchgate.net

The position of the alkyl substituents also plays a role. Studies with other types of porphyrins have shown that moving the alkyl chains from ortho to meta and then to para positions on the peripheral rings can increase cellular uptake. nih.gov

Table 1: Cellular Uptake of Porphyrin Derivatives

| Compound | Cellular Uptake (Relative Units) | Reference |

|---|---|---|

| Hematoporphyrin Derivative (HPD) | Baseline | |

| Dicyclohexyl ether of Hematoporphyrin | Higher than HPD | |

| Photofrin II | Lower than Dicyclohexyl ether | |

| Hematoporphyrin dihexyl ether | 3-4 times higher than Photofrin II | researchgate.net |

Influence on Photosensitizing Efficacy

The length of the ether chain also directly impacts the photosensitizing efficacy of the porphyrin derivative. This is partly due to the influence on cellular uptake, as a higher intracellular concentration of the photosensitizer can lead to greater phototoxicity upon irradiation.

Research has shown that di-ethers of hematoporphyrin are significantly better photosensitizers in cellular systems than crude Hpd or Photofrin II. nih.gov For example, the di-iso-butyl ether of hematoporphyrin demonstrated a 10-fold higher photodynamic efficacy in vitro compared to Hpd and Photofrin II. This enhanced efficacy is attributed to reduced aggregation and improved membrane permeability, allowing the molecules to be more readily available for light activation.

The structure of the side chains is a key factor. For instance, among ether-linked dimers, divinyl analogs have been found to be the most effective photosensitizers in vivo. sci-hub.se This suggests that not only the length but also the specific chemical nature of the substituents at the periphery of the porphyrin ring significantly influences the photosensitizing activity. sci-hub.se

Effects on in vivo Stability and Enzymatic Hydrolysis Resistance

A significant advantage of ether linkages over ester linkages in porphyrin-based photosensitizers is their enhanced stability. Ether bonds are chemically more robust and resistant to enzymatic hydrolysis by esterases, which are prevalent in biological systems. nih.gov This resistance to hydrolysis leads to greater in vivo stability of the photosensitizer, allowing it to remain intact and active for longer periods within the target tissue. This increased stability is a crucial factor for effective tumor localization and subsequent photodynamic action. grantome.com

Comparative Analysis of Different Porphyrin Linkages (e.g., Ether vs. Ester)

The nature of the chemical linkage in porphyrin dimers and oligomers, such as those found in Hpd, is a critical factor determining their stability and efficacy. The two most commonly studied linkages are ether (-C-O-C-) and ester (-CO-O-C-).

As mentioned, ether linkages confer greater chemical stability and resistance to enzymatic degradation compared to ester linkages. In vivo studies comparing porphyrin dimers have shown that those with ether and carbon-carbon linkages are more effective antitumor agents in PDT than those with ester bonds. sci-hub.se The ester-linked dimers were found to be largely ineffective under similar treatment conditions. sci-hub.se This difference in efficacy is primarily attributed to the in vivo instability of the ester linkage, which is readily hydrolyzed, leading to the breakdown of the active dimeric or oligomeric structures into less active monomeric porphyrins. sci-hub.se

The structural differences also affect the physical properties of lipid bilayers when these molecules are incorporated. Studies comparing lipids with ether and ester linkages have shown differences in membrane fluidity and molecular packing, which can influence how the photosensitizer interacts with cellular membranes. nih.govnih.gov

Effects of Molecular Modifications on Photophysical Properties and Singlet Oxygen Yields

Molecular modifications to the porphyrin structure, including changes to the peripheral groups and the introduction of different linkages, can significantly alter the photophysical properties of the molecule. These properties, in turn, dictate the efficiency of singlet oxygen generation, which is the primary cytotoxic agent in Type II photodynamic therapy.

The quantum yield of singlet oxygen generation (ΦΔ) is a key parameter for evaluating the efficacy of a photosensitizer. Modifications that enhance the triplet state yield of the porphyrin generally lead to a higher singlet oxygen yield. tudublin.ie For example, the introduction of heavy atoms, such as iodine or bromine, into the porphyrin structure can increase the rate of intersystem crossing from the excited singlet state to the triplet state, thereby boosting the singlet oxygen quantum yield. rsc.org

The formation of dimers and oligomers through ether linkages can also influence photophysical properties. Compared to porphyrin monomers, polymeric porphyrins have been shown to have an improved ability to generate singlet oxygen, with the quantum yield increasing with the molecular weight of the polymer. rsc.org Conjugated linkage of porphyrins to form dimers has been shown to increase the singlet oxygen quantum yield from 15% for a single porphyrin unit to between 27% and 47% for the dimers. acs.org

Table 2: Singlet Oxygen Quantum Yields of Modified Porphyrins

| Porphyrin Derivative | Modification | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

|---|---|---|---|

| 5,10,15,20-tetrakis(4-carbomethoxyphenyl)porphyrin (TCM4PP) | Base Molecule | ~0.49 | rsc.org |

| 5,10,15-tris(4-carbomethoxyphenyl)-20-(4-iodophenyl)porphyrin (TCM3IPP) | Single Iodine Substitution | Increased by 69% - 89% vs TCM4PP | rsc.org |

| Zinc Porphyrin Monomer | - | 0.15 | acs.org |

Hydrophobicity-Activity Relationship in Cellular Systems

The hydrophobicity of a porphyrin derivative is a crucial factor governing its interaction with cellular systems and, consequently, its biological activity. nih.govresearchgate.net A certain degree of lipophilicity is necessary for the photosensitizer to partition into and traverse cellular membranes to reach its subcellular targets. mdpi.com

Di-ethers of hematoporphyrin, being more hydrophobic (less polar) than hematoporphyrin itself, show enhanced cellular uptake and retention. nih.gov This increased uptake generally correlates with improved photosensitizing activity. nih.gov However, the relationship between hydrophobicity and activity is not always straightforward.

Extremely hydrophobic porphyrins may exhibit strong aggregation in the aqueous extracellular environment, which can reduce their bioavailability and cellular uptake. nih.govresearchgate.netfrontiersin.org This aggregation can also lead to a decrease in the singlet oxygen quantum yield. frontiersin.org Therefore, an optimal balance of hydrophilic and hydrophobic properties is required for maximum efficacy. mdpi.comnih.gov

Studies have shown that for a series of porphyrins with very high hydrophobicity (log P values between 8.9 and 11.8), there was no clear correlation between their cellular uptake and their hydrophobicity or their binding constants to liposomes. nih.govresearchgate.net This suggests that at very high levels of hydrophobicity, factors other than simple partitioning, such as aggregation, become dominant in determining cellular uptake and biological activity. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Hematoporphyrin dipentyl ether | - |

| Hematoporphyrin | HP |

| Hematoporphyrin Derivative | Hpd |

| Photofrin II | - |

| Hematoporphyrin dimethyl ether | - |

| Hematoporphyrin diethyl ether | - |

| Hematoporphyrin dipropyl ether | - |

| Hematoporphyrin di-n-butyl ether | - |

| Hematoporphyrin di-iso-butyl ether | - |

| Hematoporphyrin dicyclohexyl ether | - |

| 5,10,15,20-tetrakis(4-carbomethoxyphenyl)porphyrin | TCM4PP |

| 5,10,15-tris(4-carbomethoxyphenyl)-20-(4-bromophenyl)porphyrin | TBCM3PP |

| 5,10,15-tris(4-carbomethoxyphenyl)-20-(4-iodophenyl)porphyrin | TCM3IPP |

| Dipalmitoylphosphatidylcholine | DPPC |

| Dihexadecylphosphatidylcholine | DHPC |

| Hematoporphyrin monomethyl ether | HMME |

Advanced Research Applications and Methodological Developments

Integration into Advanced Drug Delivery Systems Research

The lipophilic nature of hematoporphyrin (B191378) dipentyl ether presents challenges for its direct administration, necessitating its incorporation into drug delivery systems to improve its therapeutic potential.

Nanoparticle-Based Formulations (e.g., PEG-Modified Nanoparticles)

To overcome the limitations of poor water solubility and enhance biocompatibility, researchers have focused on encapsulating hematoporphyrin derivatives within various nanoparticle formulations. jneonatalsurg.commdpi.com Poly(ethylene glycol) (PEG)-modified nanoparticles, in particular, have been a subject of significant interest. jneonatalsurg.comdovepress.comnih.gov

PEGylation, the process of attaching PEG chains to the surface of nanoparticles, offers several advantages. It can improve the nanoparticle's stability in biological fluids, prolong its circulation time in the bloodstream, and enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.comnih.gov Research has shown that PEG-modified nanoparticles can effectively encapsulate hydrophobic photosensitizers like hematoporphyrin derivatives. dovepress.comnih.govfrontiersin.org For instance, studies on polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), have demonstrated that PEGylation improves their properties for drug delivery. nih.gov

| Nanoparticle Type | Key Features | Research Focus |

| PEG-PLGA Nanoparticles | Biocompatible, biodegradable, prolonged circulation. nih.gov | Encapsulation of hydrophobic drugs, targeted cancer therapy. nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Good tolerability, protection of encapsulated drug. dovepress.com | Delivery of photosensitizers for PDT. dovepress.com |

| Polymeric Micelles | Self-assembling, can carry hydrophobic agents. | Co-delivery of chemotherapeutics and photosensitizers. frontiersin.org |

Strategies for Enhanced Bioavailability and Targeted Delivery Research

A primary goal in the formulation of hematoporphyrin dipentyl ether is to improve its bioavailability and achieve targeted delivery to pathological tissues, thereby maximizing therapeutic efficacy and minimizing side effects. jneonatalsurg.com Research in this area has explored various strategies.

Derivatives of hematoporphyrin are being investigated for their potential in targeted drug delivery systems. Studies suggest that these compounds can enhance the bioavailability of therapeutic agents. The reduced polarity of di-ether derivatives of hematoporphyrin, compared to hematoporphyrin derivative (HPD), enhances cellular uptake and retention. For example, di-ethers like dicyclohexyl ether have shown significantly better retention in cells after serum incubation compared to other photosensitizers.

Targeted delivery research also involves functionalizing nanoparticles with specific ligands that can bind to receptors overexpressed on cancer cells. jneonatalsurg.com This active targeting approach, combined with the passive accumulation via the EPR effect, aims to increase the concentration of the photosensitizer at the tumor site. mdpi.com

Research into Imaging Probe Capabilities

The inherent fluorescent properties of porphyrin compounds make them suitable candidates for use as imaging probes, particularly in oncology.

Fluorescence-Based Tumor Detection and Localization Research

Hematoporphyrin derivatives exhibit a characteristic red fluorescence when excited by light of a specific wavelength, a property that has been extensively researched for tumor detection and localization. researchgate.netnih.gov Upon administration, these compounds tend to accumulate in neoplastic tissues more than in normal tissues. researchgate.netarvojournals.org When illuminated with violet or blue light, the tumor tissue emits a red-orange fluorescence that can be detected, allowing for the delineation of tumor margins. researchgate.netnih.gov

Research has demonstrated the feasibility of using hematoporphyrin-mediated fluorescence reflectance imaging (HP-FRI) for in vivo imaging of surface tumors in animal models. nih.gov These studies have shown that the technique can detect early-stage and visually unrecognizable tumors, as well as distinguish between necrotic and non-necrotic tumor regions. nih.gov The fluorescence is typically distributed throughout the cytoplasm of the tumor cells. researchgate.net

| Imaging Technique | Principle | Key Findings |

| Fluorescence Microscopy | Visualization of cellular uptake based on red fluorescence under specific wavelength light. nih.gov | Confirmed intracellular accumulation of hematoporphyrin derivatives. nih.govpsu.edu |

| In Vivo Fluorescence Imaging | Detection of tumor fluorescence after systemic administration of the photosensitizer. nih.gov | Successful detection and structural characterization of tumors in animal models. nih.gov |

| Fiberoptic Bronchoscopy | Use of a fiberoptic scope to induce and detect tumor fluorescence in the bronchial tree. researchgate.net | Demonstrated potential for clinical examination, though initial studies noted a need for more intense activating light. researchgate.net |

Application in Monitoring Photodynamic Processes

Beyond tumor detection, fluorescence is also a valuable tool for monitoring the photodynamic process itself. The generation of reactive oxygen species (ROS), particularly singlet oxygen, is a key event in PDT. biomedres.us The efficiency of singlet oxygen generation can be evaluated by monitoring the photo-oxidation of specific chemical probes. biomedres.us For example, the decrease in the absorption of 1,3-diphenylisobenzofuran (B146845) (DPBF) can be used to quantify singlet oxygen production. biomedres.usfrontiersin.org

Theranostic Research Concepts

The combination of therapeutic and diagnostic capabilities in a single agent has led to the development of theranostic research concepts. Hematoporphyrin derivatives are being explored for such dual-function applications. researchgate.net

The ability of these compounds to act as both a photosensitizer for therapy and a fluorescent probe for imaging forms the basis of their theranostic potential. researchgate.net Research is ongoing to develop multifunctional agents that can be used for fluorescence-guided surgery with the option of intraoperative PDT. researchgate.net

A study on a water-soluble gadolinium-containing porphyrin, Gd-DVDMS, highlighted the potential for creating multifunctional theranostic agents. researchgate.net This compound acts as a photosensitizer for PDT, a contrast agent for magnetic resonance imaging (MRI), and a phosphorescence-based oxygen indicator. researchgate.net While not this compound itself, this research showcases the broader strategy of developing porphyrin-based theranostics. The concept involves using the agent for pre-treatment imaging and localization, real-time monitoring during therapy, and post-treatment assessment of the therapeutic response.

Comparative Research with Other Porphyrin-Based Photosensitizers

The evaluation of novel photosensitizers invariably involves comparative studies against established compounds to ascertain their relative advantages and potential for clinical translation. This compound has been subject to such scrutiny, with research focusing on its performance relative to its predecessors, Hematoporphyrin Derivative (HPD) and Photofrin II, as well as its contemporary, Hematoporphyrin Monomethyl Ether (HMME). These comparative analyses are crucial for understanding the structure-activity relationships that govern photodynamic efficacy.

Comparison with Hematoporphyrin Derivative (HPD) and Photofrin II

Hematoporphyrin Derivative (HPD) and its more purified form, Photofrin II, were the first generation of photosensitizers to be widely used in clinical photodynamic therapy (PDT). nih.gov They are complex mixtures of monomers, dimers, and oligomers of hematoporphyrin linked by ether and ester bonds. biomedres.uscapes.gov.br This complex composition, however, presents challenges in terms of batch-to-batch consistency and a clear understanding of the specific components responsible for therapeutic activity.

In contrast, hematoporphyrin di-ethers, such as this compound, were synthesized to mimic the active, tumor-localizing fraction of HPD. Research has shown that these synthetic di-ethers exhibit chromatographic properties similar to the active components of HPD. nih.gov A significant advantage of these synthetic ethers is their defined chemical structure, which allows for more predictable and reproducible biological and photophysical behavior.

Studies comparing the photosensitizing efficiency have demonstrated that certain di-ethers of hematoporphyrin are significantly more potent than HPD and Photofrin II in cellular systems. nih.gov For instance, di-iso-butyl ether showed a tenfold higher photodynamic efficacy than HPD and Photofrin II in vitro. This enhanced efficacy is often attributed to a reduced tendency to aggregate in aqueous environments and improved permeability across cell membranes due to their decreased polarity.

Cellular uptake and retention are critical factors for an effective photosensitizer. While components of HPD can be readily washed out from cells by serum, di-ethers like dicyclohexyl ether have shown superior retention, with 50% of the initial cellular uptake remaining after serum incubation, compared to only 14% for Photofrin II. The joining of two hematoporphyrin molecules via an ether linkage has been shown to promote dye accumulation in L1210 leukemia cells. nih.gov

Evaluation against Hematoporphyrin Monomethyl Ether (HMME)

Hematoporphyrin monomethyl ether (HMME) is a second-generation photosensitizer characterized by its single, defined chemical form, which offers advantages over the complex mixture of HPD. medchemexpress.com It has demonstrated high selectivity, a high quantum yield of singlet oxygen, and lower toxicity, and is used in the treatment of various conditions. medchemexpress.comnih.govnih.govbmj.com

Comparative studies have been conducted to evaluate the efficacy of newer hematoporphyrin derivatives against HMME. For example, a hematoporphyrin derivative known as BL-1 exhibited longer maximum absorption wavelengths and higher phototoxicity compared to HMME. biomedres.us In in vitro tests, BL-1 showed a better inhibitory effect on Eca-109 tumor cells than HMME. biomedres.us Another study on novel water-soluble porphyrin derivatives, photohexer-1 (P-1) and photohexer-2 (P-2), found that both were highly phototoxic, even more so than their homologous compound, HMME. researchgate.net

These findings suggest that while HMME is an effective and well-characterized photosensitizer, there is ongoing research to develop new derivatives with potentially superior properties, such as enhanced phototoxicity or different absorption characteristics. biomedres.usresearchgate.net

Analysis of Photophysical and Photodynamic Efficacy Differences

The differences in photodynamic efficacy between this compound and other porphyrin-based photosensitizers can be largely attributed to their distinct photophysical and chemical properties.

Aggregation and Solubility: The tendency of porphyrins to aggregate in aqueous solutions is a critical factor influencing their photodynamic activity. Aggregated porphyrins are generally less photoactive than their monomeric counterparts. researchgate.net The ether linkage and the nature of the alkyl chains in hematoporphyrin di-ethers reduce their polarity and can decrease aggregation, leading to higher photosensitizing efficiency.

Photophysical Properties: The formation of an ether linkage between two porphyrin molecules has several photophysical consequences. A blue shift in the Soret band of the ethers is observed in protic solvents, which is likely related to aggregation under conditions that favor H-bonding. nih.gov Furthermore, the ether linkage is associated with enhanced fluorescence at 630-640 nm but decreased fluorescence lifetimes and yields, particularly in protic solvents. nih.gov In contrast, the fluorescence properties of HPD are complex due to it being a mixture of various porphyrins that exist in different monomer-aggregate equilibria. researchgate.net

Singlet Oxygen Quantum Yield: The primary goal of a photosensitizer in PDT is to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon light activation. biomedres.us The efficiency of this process is measured by the singlet oxygen quantum yield. Ether-linked hematoporphyrin derivatives have been reported to have twice the photosensitizing quantum yields of HPD. This higher quantum yield directly contributes to a more potent photodynamic effect.

Cellular Uptake and Localization: The lipophilicity of a photosensitizer plays a crucial role in its interaction with cell membranes and its subsequent uptake and subcellular localization. The reduced polarity of hematoporphyrin di-ethers enhances their cellular uptake and retention compared to the more hydrophilic components of HPD. nih.gov The subcellular localization of a photosensitizer is also critical to its efficacy, with localization in sensitive organelles like mitochondria leading to more effective cell killing. worldscientific.com

Table 1: Comparative Properties of Porphyrin-Based Photosensitizers

| Property | This compound | Hematoporphyrin Derivative (HPD) / Photofrin II | Hematoporphyrin Monomethyl Ether (HMME) |

|---|---|---|---|

| Composition | Single, defined chemical compound | Complex mixture of monomers, dimers, and oligomers biomedres.us | Single, defined chemical compound medchemexpress.com |

| Polarity | Reduced polarity | Higher polarity | --- |

| Aggregation | Reduced aggregation in aqueous media | Prone to aggregation researchgate.net | --- |

| Cellular Retention | Higher cellular retention | Lower cellular retention, readily washed out by serum | High selectivity medchemexpress.com |

| Photosensitizing Efficacy | Higher in vitro efficacy than HPD/Photofrin II nih.gov | Standard for comparison nih.gov | High, but some newer derivatives show higher phototoxicity biomedres.usresearchgate.net |

| Singlet Oxygen Yield | Higher quantum yield than HPD | Lower quantum yield | High singlet oxygen yield medchemexpress.com |

| Chemical Stability | Ether bonds are resistant to enzymatic hydrolysis | Contains less stable ester bonds | --- |

Future Directions in Hematoporphyrin Dipentyl Ether Research

Development of Next-Generation Photosensitizers Based on Hematoporphyrin (B191378) Dipentyl Ether Scaffold

The quest for the ideal photosensitizer drives the continuous modification of existing scaffolds. The criteria for an optimal PS include high chemical purity, stability, minimal toxicity in the absence of light, preferential accumulation in target tissues, strong absorption at longer wavelengths for deeper tissue penetration (700-800 nm), and efficient generation of reactive oxygen species (ROS). e-ce.org First-generation photosensitizers like Hematoporphyrin Derivative (HpD) were complex, impure mixtures with significant drawbacks, including prolonged skin photosensitivity. nih.govbiomedres.us Second-generation agents, such as Hematoporphyrin Dipentyl Ether and Hematoporphyrin Monomethyl Ether (HMME), offered improvements in purity and efficacy but still presented opportunities for enhancement. biomedres.usmedchemexpress.com

Key strategies for modifying the this compound scaffold include:

Alteration of Ether Side Chains: Research has shown that the non-polarity of hematoporphyrin ethers, determined by the size of the ether substituent, directly correlates with cellular uptake, retention, and photosensitizing efficiency. tandfonline.comtandfonline.com Synthesizing derivatives with varied or functionalized pentyl ether chains, such as fluorinated chains, can enhance amphiphilicity, leading to higher phototoxicity against tumor cells and greater singlet oxygen yields. nih.gov For instance, a di-iso-butyl ether of hematoporphyrin showed a tenfold higher photodynamic efficacy in vitro compared to HpD.

Conjugation with Targeting Moieties: To improve selectivity, the this compound scaffold can be conjugated with molecules that specifically bind to receptors overexpressed on cancer cells. This can include antibodies, peptides, or other ligands that guide the photosensitizer to the target tissue, enhancing its therapeutic effect while minimizing damage to healthy surrounding cells. chemrxiv.org

Formation of Nanoparticle Conjugates: Encapsulating or linking this compound to nanoparticles represents a promising third-generation approach. e-ce.org This strategy can overcome issues of low solubility and aggregation in biological environments. frontiersin.org Nanoparticle-based delivery systems can enhance the accumulation of the photosensitizer at the tumor site through the enhanced permeability and retention (EPR) effect and can be designed for multimodal applications, combining therapy with imaging. mdpi.comfrontiersin.org

| Modification Strategy | Rationale | Potential Advantage | Example from Similar Porphyrins |

|---|---|---|---|

| Varying Ether Chain Length/Structure | Optimize lipophilicity for better membrane interaction and cellular uptake. tandfonline.comtandfonline.com | Increased photodynamic efficiency and cellular retention. | Di-iso-butyl ether of hematoporphyrin showed 10x higher efficacy than HpD. |

| Fluorination of Ether Chains | Improve amphipathy and singlet oxygen yield. nih.gov | Higher phototoxicity, lower dark toxicity. nih.gov | Novel fluorinated hematoporphyrin ethers (e.g., compound II3) showed high singlet oxygen yield and potent in vivo anti-tumor effects. nih.gov |

| Conjugation to Nanoparticles | Enhance solubility, stability, and passive tumor targeting (EPR effect). frontiersin.org | Higher cellular uptake and phototoxicity compared to free photosensitizer. frontiersin.org | Porphyrin-chitosan coated lipid nanocarriers showed a 3.2-fold lower IC50 than free porphyrin. frontiersin.org |

| Conjugation to Targeting Ligands | Actively target receptors overexpressed on cancer cells. chemrxiv.org | Increased tumor selectivity and reduced systemic side effects. | Conjugation of photosensitizers with tumor-specific antibodies or peptides. chemrxiv.org |

Computational Modeling and Molecular Dynamics Studies of Interactions